molecular formula C10H18N2O B14659625 3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- CAS No. 51884-33-4

3-Hexanone, 4-diazo-2,2,5,5-tetramethyl-

Cat. No.: B14659625
CAS No.: 51884-33-4
M. Wt: 182.26 g/mol
InChI Key: ZDQDSQHLQXCQRB-UHFFFAOYSA-N
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Description

3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H18N2O It is a diazo ketone, characterized by the presence of a diazo group (-N=N-) attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- typically involves the diazotization of the corresponding ketone. The process begins with the preparation of 2,2,5,5-tetramethyl-3-hexanone, which is then subjected to diazotization using reagents such as nitrous acid or diazomethane under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety measures for handling diazo compounds, and implementing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form corresponding oxides.

    Reduction: Reduction of the diazo group can yield amines or other reduced products.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- has several applications in scientific research:

    Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for various studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- involves the reactivity of the diazo group. The diazo group can undergo decomposition to generate reactive intermediates such as carbenes, which can then interact with other molecules to form new bonds. These intermediates can target specific molecular sites, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

51884-33-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

4-diazo-2,2,5,5-tetramethylhexan-3-one

InChI

InChI=1S/C10H18N2O/c1-9(2,3)7(12-11)8(13)10(4,5)6/h1-6H3

InChI Key

ZDQDSQHLQXCQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=[N+]=[N-])C(=O)C(C)(C)C

Origin of Product

United States

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